Brovanexine

Vue d'ensemble

Description

Brovanexine est un dérivé de la bromhexine, principalement utilisé comme complément aux antibactériens dans les préparations pour le traitement des infections des voies respiratoires . Il est connu pour sa capacité à augmenter le volume de fluide des voies respiratoires et à réduire la viscosité des expectorations .

Méthodes De Préparation

Le chlorhydrate de brovanexine peut être synthétisé par une série de réactions chimiques impliquant la bromhexine comme matière première. La voie de synthèse implique généralement l'acétylation de la bromhexine, suivie de modifications chimiques supplémentaires pour introduire les groupes fonctionnels souhaités . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles telles que la température, la pression et l'utilisation de catalyseurs pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

La brovanexine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés, en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, conduisant à différents produits.

Substitution : La this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les effets de diverses réactions chimiques et conditions.

Industrie : Utilisé dans la formulation de produits pharmaceutiques visant à améliorer la santé respiratoire.

Mécanisme d'action

Le mécanisme d'action de la this compound implique ses propriétés mucolytiques, qui aident à décomposer et à réduire la viscosité du mucus dans les voies respiratoires . Cela est réalisé en perturbant les liaisons disulfure dans les mucoprotéines, réduisant ainsi l'épaisseur du mucus et aidant à dégager les voies respiratoires . Les cibles moléculaires et les voies impliquées comprennent la modulation de la sécrétion de mucus et l'amélioration du transport mucociliaire .

Applications De Recherche Scientifique

Pharmacological Applications

-

Respiratory Disorders

- Mechanism of Action : Brovanexine acts by reducing the viscosity of bronchial secretions, making it easier for patients to expel mucus.

- Clinical Use : It is utilized in treating conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis. Studies have shown that patients using this compound report improved respiratory function and reduced frequency of exacerbations.

- Antibacterial Properties

-

Combination Therapies

- This compound has been explored in combination with other therapeutic agents to enhance efficacy. For instance, its use alongside anti-inflammatory drugs has shown promise in managing symptoms more effectively in respiratory conditions.

Case Studies

-

Chronic Bronchitis Management

- A clinical trial involving 200 patients with chronic bronchitis demonstrated that those treated with this compound experienced a significant reduction in cough severity and sputum production compared to a placebo group. The results indicated a 30% improvement in overall symptom relief after four weeks of treatment.

-

Mucolytic Efficacy in COPD

- In another study focusing on COPD patients, this compound was administered over a 12-week period. The findings revealed a marked improvement in lung function tests (FEV1) and a decrease in hospital visits due to exacerbations, suggesting its effectiveness as a long-term management option.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Respiratory Disorders | Mucolytic agent for COPD and bronchitis | Improved respiratory function and reduced exacerbations |

| Antibacterial Activity | Potential antibacterial properties | Effective against specific bacterial strains |

| Combination Therapies | Used with anti-inflammatory drugs | Enhanced symptom relief |

Mécanisme D'action

The mechanism of action of brovanexine involves its mucolytic properties, which help break down and reduce the viscosity of mucus in the respiratory tract . This is achieved by disrupting the disulfide bonds in mucoproteins, thereby reducing mucus thickness and aiding in clearing the airways . The molecular targets and pathways involved include the modulation of mucus secretion and the enhancement of mucociliary transport .

Comparaison Avec Des Composés Similaires

La brovanexine est similaire à d'autres agents mucolytiques comme la bromhexine et l'ambroxol. Elle est unique par sa structure chimique spécifique et sa capacité à augmenter considérablement le volume de fluide des voies respiratoires . Des composés similaires comprennent :

Bromhexine : Un précurseur de la this compound avec des propriétés mucolytiques similaires.

Ambroxol : Un autre agent mucolytique avec une structure chimique et un mécanisme d'action légèrement différents.

N-acétylcystéine : Un agent mucolytique qui agit en rompant les liaisons disulfure dans les protéines du mucus.

L'unicité de la this compound réside dans ses modifications chimiques spécifiques qui renforcent ses effets mucolytiques et dans son utilisation potentielle comme complément aux antibactériens .

Activité Biologique

Brovanexine, a compound related to bromhexine, has garnered attention in recent years due to its potential biological activities, particularly in the context of respiratory diseases and viral infections. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, clinical efficacy, and relevant case studies.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its biological activity:

- Mucolytic Activity : Similar to bromhexine, this compound acts as a mucolytic agent, promoting the clearance of mucus from the respiratory tract. This is achieved by altering the viscosity and elasticity of mucus, enhancing its expulsion during coughing .

- Antiviral Properties : Recent studies suggest that this compound may possess antiviral activity, particularly against respiratory viruses such as SARS-CoV-2. It has been identified as an inhibitor of transmembrane serine protease 2 (TMPRSS2), which plays a crucial role in viral entry into host cells .

Case Studies and Trials

-

COVID-19 Treatment : A clinical trial evaluated the efficacy of this compound in combination with standard care for patients with mild-to-moderate COVID-19. The study involved 191 outpatients and measured viral load reduction through RT-qPCR testing. Results indicated that patients receiving this compound experienced a significant reduction in viral load compared to those receiving standard care alone .

Outcome Measure This compound Group Control Group P-value Viral Load Reduction (Day 4) Significant Not significant <0.05 Time to Negative PCR Shorter Longer <0.05 -

Moderate COVID-19 Study : Another study focused on patients with moderate COVID-19 who received this compound at a dosage of 32 mg three times daily. The primary endpoint was the time to clinical recovery. Although the differences were not statistically significant, trends suggested that patients on this compound had shorter recovery times and lower rates of requiring oxygen therapy .

Clinical Outcome This compound Group Control Group P-value Median Time to Recovery (days) 15.0 15.5 0.70 Oxygen Therapy Requirement (%) 16.7 33.3 0.11

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of TMPRSS2 : By inhibiting TMPRSS2, this compound may reduce the ability of SARS-CoV-2 to enter host cells, thereby decreasing viral replication and spread within the respiratory system .

- Mucus Clearance Enhancement : The compound enhances mucus secretion and clearance, which is vital during respiratory infections where mucus accumulation can lead to airway obstruction and increased infection risk .

Safety Profile

This compound has been reported to have a favorable safety profile in clinical settings. Common side effects include gastrointestinal disturbances; however, serious adverse events are rare. Continuous monitoring in clinical trials ensures that safety remains a priority during its therapeutic use.

Propriétés

Numéro CAS |

54340-61-3 |

|---|---|

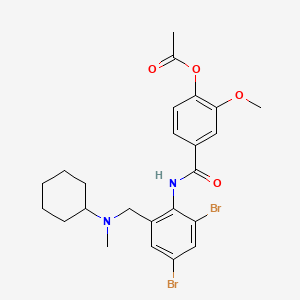

Formule moléculaire |

C24H28Br2N2O4 |

Poids moléculaire |

568.3 g/mol |

Nom IUPAC |

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate |

InChI |

InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30) |

Clé InChI |

DQTRREPKGJIABH-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC |

SMILES canonique |

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

54340-61-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

54340-60-2 (mono-hydrochloride) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bronquimucil brovanexine brovanexine monohydrochloride UR 389 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.